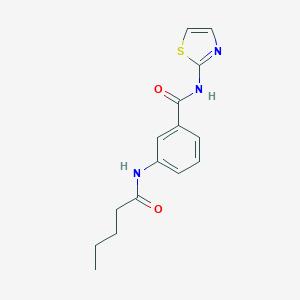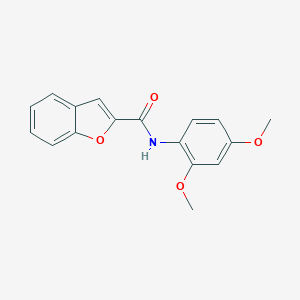
N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as MPPT, is a chemical compound that has been the subject of scientific research in recent years. MPPT belongs to the class of piperazine derivatives, which are known for their potential as therapeutic agents.
Wirkmechanismus
The exact mechanism of action of N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide is not fully understood. However, it is believed that N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide acts as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have several biochemical and physiological effects. In animal studies, N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to increase the levels of serotonin and dopamine in the brain. N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide in lab experiments is its potential as a therapeutic agent. N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have antidepressant and anxiolytic effects in animal studies, which makes it a promising candidate for further research. However, one of the limitations of using N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide in lab experiments is its potential toxicity. N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have toxic effects on the liver and kidneys in animal studies, which limits its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide. One area of research is the development of new derivatives of N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide that have improved therapeutic potential and reduced toxicity. Another area of research is the investigation of the effects of N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide on other neurotransmitters, such as norepinephrine and gamma-aminobutyric acid (GABA). Finally, further research is needed to determine the safety and efficacy of N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide in humans, which will require clinical trials.
Synthesemethoden
N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide can be synthesized by several methods, including condensation reactions, reductive amination, and amidation. One of the most commonly used methods for synthesizing N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide is the reductive amination of 4-methoxyphenylacetonitrile with 4-phenylpiperazine and sodium triacetoxyborohydride in methanol.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been the subject of scientific research due to its potential as a therapeutic agent. Several studies have investigated the effects of N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide on the central nervous system, including its potential as an antidepressant and anxiolytic agent. N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
|---|---|
Molekularformel |
C20H25N3O2 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-9-7-17(8-10-19)21-20(24)11-12-22-13-15-23(16-14-22)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,21,24) |
InChI-Schlüssel |
SNYIUXQRMJPSDW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-tert-butyl-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258958.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B258960.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide](/img/structure/B258963.png)
![N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide](/img/structure/B258964.png)
![1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B258965.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)


![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)



